molecular formula C12H17NO2 B2493634 (1-Benzylazetidine-3,3-diyl)dimethanol CAS No. 26096-30-0

(1-Benzylazetidine-3,3-diyl)dimethanol

Número de catálogo: B2493634
Número CAS: 26096-30-0
Peso molecular: 207.273
Clave InChI: AOFFCJVJVZRCBL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1-Benzylazetidine-3,3-diyl)dimethanol is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.273. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(1-Benzylazetidine-3,3-diyl)dimethanol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the azetidine family, which are four-membered nitrogen-containing heterocycles known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C12H17N Molecular Formula \text{C}_{12}\text{H}_{17}\text{N}\quad \text{ Molecular Formula }

This structure features a benzyl group attached to an azetidine ring with two hydroxymethyl substituents.

The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of Bruton's tyrosine kinase (Btk), a key player in B-cell signaling pathways. Inhibition of Btk is significant for developing treatments for hematological malignancies and autoimmune diseases .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties by modulating kinase activity. Btk inhibitors have shown promise in treating B-cell lymphomas, highlighting the potential of this compound in oncology .

Anti-inflammatory Effects

In addition to its anticancer potential, this compound may possess anti-inflammatory properties. By inhibiting Btk, it could reduce inflammation associated with various autoimmune conditions .

Synthesis and Evaluation

A study focused on the synthesis of azetidine analogs, including this compound, evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit dopamine uptake in synaptic vesicles, which is crucial for understanding their neuropharmacological effects .

CompoundStructureVMAT2 [^3H]DA Uptake Ki (nM)
METH-2460 ± 8.3
2a-45 ± 2.0
15aH48 ± 2.8
22b4-OCH₃24 ± 1.5

The compound 22b demonstrated significant inhibitory activity (Ki = 24 nM), suggesting that modifications in the azetidine structure can enhance potency against specific targets .

Aplicaciones Científicas De Investigación

Building Block for Drug Synthesis

(1-Benzylazetidine-3,3-diyl)dimethanol serves as a crucial building block in the synthesis of complex pharmaceutical compounds. Its structure allows for modifications that lead to the development of new therapeutic agents. For instance, it can be utilized in the preparation of molecules targeting specific diseases, including cancer and autoimmune disorders .

Autotaxin Inhibition

Research indicates that this compound can act as an inhibitor of Autotaxin, an enzyme implicated in various pathological conditions such as cancer and fibrosis. This inhibition is particularly relevant for diseases where Autotaxin expression is elevated, including pulmonary and hepatic fibrosis . The compound's ability to modulate Autotaxin activity positions it as a potential therapeutic agent in treating these conditions.

Anti-inflammatory and Anticancer Properties

The compound has been investigated for its anti-inflammatory and anticancer effects. Preliminary studies suggest that derivatives of this compound may exhibit properties that inhibit tumor growth and reduce inflammation, making them candidates for further development as therapeutic agents .

Probes and Inhibitors

In biochemical studies, this compound can be employed as a probe or inhibitor to study various biological processes. Its structural characteristics allow researchers to explore interactions with enzymes and receptors, providing insights into cellular mechanisms and potential therapeutic targets .

Mechanistic Studies

The compound's role in mechanistic studies involves understanding how it interacts with biological systems at the molecular level. This includes elucidating pathways affected by its action and identifying specific molecular targets within cells .

Material Development

Beyond its pharmaceutical applications, this compound is also explored in industrial chemistry for developing new materials. Its chemical properties make it suitable for use in creating polymers or as a catalyst in various chemical reactions.

Case Studies and Research Findings

StudyFocusFindings
Dyer & Wilkins (1991)Case Study MethodologyEmphasizes the importance of single case studies in producing rich theoretical insights relevant to chemical applications .
Yin (2009)Case Study DesignDiscusses the significance of case studies across disciplines including pharmaceutical research, highlighting methodologies applicable to studying compounds like this compound .
Patent AnalysisTherapeutic ApplicationsDetails methods for synthesizing derivatives of this compound that target specific diseases such as rheumatoid arthritis and cancer .

Propiedades

IUPAC Name

[1-benzyl-3-(hydroxymethyl)azetidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-9-12(10-15)7-13(8-12)6-11-4-2-1-3-5-11/h1-5,14-15H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFFCJVJVZRCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80948976
Record name (1-Benzylazetidine-3,3-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80948976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26096-30-0
Record name (1-Benzylazetidine-3,3-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80948976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of diethyl 1-benzylazetidine-3,3-dicarboxylate (4.8 g, 16.5 mmol) in CH3OH (10 mL) was added NaBH4 (1.25 g, 33 mmol). The mixture was stirred at RT for 1 hr. 100 mL of brine and 200 mL of DCM were added. Organic layers were separated from aqueous layers, dried over Na2SO4, concentrated to afford 2.328 g (68%) of (1-benzylazetidine-3,3-diyl)dimethanol as a yellow oil. 1H NMR (400 MHz, DMSO-d6) δ 7.21-7.31 (m, 5 H), 4.15-4.05 (m, 2 H), 3.48 (d, J=4.8 Hz, 2H), 3.17 (d, J=4.8 Hz, 4 H) and 2.89 (s, 2 H).
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 30.2 g of 5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane (0.1 mol), 24.0 g of sodium bicarbonate and 50 ml of dimethyl sulfoxide was heated to 135° C. A solution of 10.7 g of benzylamine in 50 ml of DMSO was then added dropwise with stirring over 1.5 hours. After addition was complete, the mixture was stirred for 2.5 hours at 135° C. After cooling, 100 ml of DMSO and 20 ml of water were added and the solution was extracted with pentane. The extract was washed with water and then shaken with 5% (w/w) sulfuric acid in order to extract the basic 3,3-bis(hydroxymethyl)-1-benzylazetidine acetone acetal.
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

18.1 g of 1A and 11.7 g of benzylamine were mixed with 5 ml of water and the resulting mixture was stirred at 100° C. After 4 hours the solution was allowed to cool to ambient temperature and 13.8 ml of 36% (w/w) hydrochloric acid was added. The resulting mixture was stirred at 60° C. After 2 hours the solution was again allowed to cool to room temperature and then washed with dichloromethane to remove by-products. The aqueous layer was made alkaline by the addition of a solution of 5.5 g of sodium hydroxide in 10 ml of water and stirred at 100° C. for 1 hour. After cooling to ambient temperature the pH of the mixture was raised by addition of another solution of 5.5 g of sodium hydroxide in 10 ml of water and washed with hexane to remove benzylamine. The water was evaporated under reduced pressure, and the solid residue was taken up in dichloromethane. Inorganic salts, which remained undissolved, were removed by filtration, and the dichloromethane was evaporated in vacuo, leaving 1, as a white crystalline solid.
Name
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

LiAlH4 (1.0 M in THF, 65 mL, 65 mmol) was added dropwise to a solution of diethyl 1-benzylazetidine-3,3-dicarboxylate (1.0 g, 3.43 mmol) in THF (20 mL). The resulting suspension was stirred overnight at room temperature, quenched with water (0.25 mL), 15% aq. NaOH (0.25 mL), and water (0.75 mL), filtered through celite, and concentrated in vacuo. Chromatography (7N NH3 in MeOH/CH2Cl2=5:95→10:90) of the resulting residue afforded 4 (450 mg, 63%) as an oil. 1H NMR (CDCl3): δ 7.33-7.20 (m, 5H), 3.74 (s, 4H), 3.65 (s, 2H), 3.12 (s, 4H). 13C NMR (CDCl3): δ 137.4, 129.02, 128.8, 127.7, 66.8, 63.3, 58.7, 41.0. HRMS for C12H17NO2 [M+] calcd, 207.1259; found, 207.1259.
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Name
Yield
63%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.